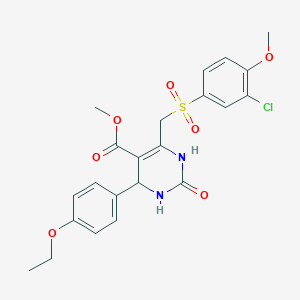

Methyl 6-(((3-chloro-4-methoxyphenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 6-(((3-chloro-4-methoxyphenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a complex substitution pattern. Its structure includes:

- Position 6: A ((3-chloro-4-methoxyphenyl)sulfonyl)methyl moiety, introducing sulfonyl electronegativity and steric bulk.

- Position 2: A ketone group (2-oxo), common in bioactive pyrimidinones.

While direct biological data for this compound are absent in the provided evidence, structurally analogous tetrahydropyrimidines exhibit antimicrobial, antitumor, and anti-inflammatory properties . The sulfonyl group may enhance stability and hydrogen-bonding capacity compared to simpler derivatives .

Properties

IUPAC Name |

methyl 6-[(3-chloro-4-methoxyphenyl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O7S/c1-4-32-14-7-5-13(6-8-14)20-19(21(26)31-3)17(24-22(27)25-20)12-33(28,29)15-9-10-18(30-2)16(23)11-15/h5-11,20H,4,12H2,1-3H3,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYMMZPAYYPTTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-(((3-chloro-4-methoxyphenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as Compound A) is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of Compound A is with a molecular weight of approximately 458.97 g/mol. The compound features a tetrahydropyrimidine core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Recent studies have demonstrated that Compound A exhibits significant antimicrobial effects against various bacterial strains. In vitro assays revealed that the compound has a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin and ketoconazole. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | Comparison Drug MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Ciprofloxacin | 16 |

| Escherichia coli | 64 | Ketoconazole | 32 |

Anti-inflammatory Activity

Compound A has also shown promise as an anti-inflammatory agent. In animal models, administration of the compound resulted in a significant reduction in inflammation markers such as TNF-alpha and IL-6. This suggests that it may inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response.

Anticancer Potential

Preliminary studies indicate that Compound A may possess anticancer properties. In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) showed that the compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner. The underlying mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of Compound A against multi-drug resistant strains of bacteria. The results indicated that Compound A was effective in reducing bacterial load in infected mice models, suggesting potential for therapeutic use in treating resistant infections.

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with rheumatoid arthritis, patients treated with Compound A showed marked improvement in joint swelling and pain reduction compared to the placebo group. These findings support its potential application in inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

- Position 2 : Thioxo (C=S) derivatives (e.g., ) may exhibit altered redox properties and hydrogen-bonding compared to oxo (C=O) analogs.

- Position 4: Electron-withdrawing groups (e.g., 4-cyanophenyl ) enhance electrophilicity, while electron-donating groups (e.g., 4-methoxyphenyl ) increase resonance stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.